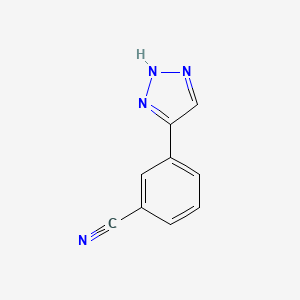

3-(2H-1,2,3-Triazol-4-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2H-triazol-4-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-5-7-2-1-3-8(4-7)9-6-11-13-12-9/h1-4,6H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEOJKCYXGSBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NNN=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460811 | |

| Record name | 3-(2H-1,2,3-Triazol-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550364-01-7 | |

| Record name | 3-(2H-1,2,3-Triazol-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2H-1,2,3-Triazol-4-yl)benzonitrile and its Derivatives

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of 3-(2H-1,2,3-triazol-4-yl)benzonitrile and its derivatives. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.

Core Compound: this compound

Chemical Properties and Synthesis

This compound is a heterocyclic organic compound with the molecular formula C₉H₆N₄. It features a benzonitrile moiety attached to a 1,2,3-triazole ring. The triazole ring is a five-membered heterocycle with three nitrogen atoms, known for its stability and significant role in medicinal chemistry. The presence of the nitrile (-C≡N) group and the triazole ring makes this compound a valuable scaffold for the development of novel therapeutic agents.

The synthesis of this compound can be achieved through a variety of synthetic routes, with the Huisgen 1,3-dipolar cycloaddition being a prominent method.[1] This reaction typically involves the cycloaddition of an azide with a terminal alkyne. A plausible synthetic pathway for 3-(1H-1,2,3-triazol-4-yl)benzonitrile, a tautomer of the target compound, is the reaction between 3-ethynylbenzonitrile and an azide source.

Potential Applications

The structural motifs present in this compound suggest its potential in several therapeutic areas:

-

Antimicrobial Agents: Triazole derivatives are known to exhibit a broad spectrum of antimicrobial activities.[2]

-

Ligand Design: The nitrogen-rich triazole ring and the polar nitrile group make it an attractive candidate for designing ligands that can interact with various biological targets.[1]

-

Material Science: The aromatic nature of the compound suggests its potential use in the development of novel materials.[1]

While direct experimental data on the biological activity of this compound is limited in the reviewed literature, the therapeutic potential of its core structure is highlighted by the significant activity of its derivatives.

Derivatives as PD-1/PD-L1 Inhibitors

Recent research has focused on the development of derivatives of 3-(1H-1,2,3-triazol-1-yl)benzonitrile as potent inhibitors of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, a critical immune checkpoint in cancer therapy.[3]

Quantitative Data: In Vitro PD-1/PD-L1 Inhibition

A series of 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives were synthesized and evaluated for their ability to inhibit the PD-1/PD-L1 interaction using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[3] The half-maximal inhibitory concentration (IC₅₀) values for key compounds are summarized in the table below.

| Compound ID | Structure | IC₅₀ (μM)[3] |

| 6 | 3-(4-((5-((2-Methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile Hydrochloride | 12.28 |

| 7 | 3-(4-((5-((2-Methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile | 8.52 |

| 8a | 3-(4-((5-((2-Methylbiphenyl-3-yl)methoxy)-2-((4-methylpiperazin-1-yl)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile | 14.08 |

Experimental Protocols

General Procedure for the Synthesis of Biphenyl-Triazole-Benzonitrile Derivatives (8a-w) [3]

To a solution of compound 6 (0.2 g, 0.35 mmol) and a substituted aldehyde (0.35 mmol) in methanol (2 mL), acetic acid (0.01 mL, 0.17 mmol) was added. The reaction mixture was stirred for 2 hours, then cooled to 0 °C. Sodium cyanoborohydride (NaCNBH₃, 0.043 g, 0.7 mmol) was added, and the mixture was stirred at room temperature for 8 hours under an inert atmosphere. Upon completion, as monitored by Thin Layer Chromatography (TLC), the methanol was removed under reduced pressure.

PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay [3]

The inhibitory activity of the synthesized compounds on the PD-1/PD-L1 interaction was determined using an HTRF assay. The assay measures the fluorescence resonance energy transfer between a Europium cryptate-labeled anti-tag (donor) and an XL665-labeled anti-tag (acceptor). Inhibition of the PD-1/PD-L1 interaction results in a decrease in the HTRF signal. The assay was performed in a 384-well low volume plate with varying concentrations of the test compounds.

Signaling Pathway and Mechanism of Action

The PD-1/PD-L1 signaling pathway is a key regulator of the adaptive immune response. PD-L1, often overexpressed on tumor cells, binds to the PD-1 receptor on activated T cells, leading to the suppression of the T cell's anti-tumor activity. The synthesized biphenyl-triazole-benzonitrile derivatives act as inhibitors of this interaction, thereby restoring the T cell's ability to recognize and eliminate cancer cells.

Caption: PD-1/PD-L1 signaling and inhibition by triazole derivatives.

Potential Antimicrobial Activity

While specific studies on the antimicrobial properties of this compound were not identified, the broader class of triazole-containing compounds is well-established for its antibacterial and antifungal activities.[2] The mechanism of action for many antifungal azoles involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes.

General Experimental Protocol: Antimicrobial Susceptibility Testing

A standard method to evaluate the antimicrobial activity of a compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Synthetic Workflow and Logic

The synthesis of complex organic molecules like the biphenyl-triazole-benzonitrile derivatives often involves a multi-step process. A generalized workflow for the synthesis of these compounds is depicted below.

Caption: Generalized synthetic workflow for triazole derivatives.

Conclusion

This compound represents a valuable chemical scaffold with significant potential in drug discovery. While direct biological data for the core compound is emerging, its derivatives have demonstrated potent activity as inhibitors of the PD-1/PD-L1 immune checkpoint, highlighting the therapeutic promise of this chemical class. Further investigation into the antimicrobial properties and other potential applications of the core compound and its analogues is warranted. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

3-(2H-1,2,3-Triazol-4-yl)benzonitrile chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2H-1,2,3-Triazol-4-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile moiety attached to a 2H-1,2,3-triazole ring. This molecule holds potential in various scientific domains, including medicinal chemistry and materials science, owing to the unique chemical properties imparted by its constituent functional groups. The triazole ring, a well-known pharmacophore, suggests possible biological activities, while the benzonitrile group offers avenues for further chemical modifications. This guide provides a comprehensive overview of the available technical information on this compound, covering its chemical structure, properties, synthesis, and potential applications, with a focus on presenting data in a structured and accessible format for scientific professionals.

Chemical Structure and Identification

The chemical structure of this compound consists of a central 1,2,3-triazole ring, where the benzonitrile group is substituted at the 4th position and a hydrogen atom is attached to one of the nitrogen atoms of the triazole ring, specifically at the 2-position (2H-tautomer).

Molecular Formula: C₉H₆N₄[1]

CAS Number: 550364-01-7[1]

Chemical Structure:

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound is not extensively available in the public domain. However, based on the properties of similar triazole and benzonitrile-containing compounds, the following characteristics can be anticipated.

| Property | Value | Notes |

| Molecular Weight | 170.17 g/mol | Calculated from the molecular formula C₉H₆N₄. |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in polar organic solvents. | The presence of the nitrile and triazole groups enhances polarity.[2] |

| pKa | Not available | The triazole ring has weakly basic nitrogen atoms. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes, with the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry," being a prominent method.[1]

General Synthesis Workflow (Click Chemistry Approach)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The general workflow is depicted below.

Caption: General workflow for the synthesis of a 1,2,3-triazole via CuAAC.

Illustrative Experimental Protocol (Hypothetical)

-

Preparation of 3-Azidobenzonitrile: 3-Aminobenzonitrile is diazotized with sodium nitrite in an acidic medium, followed by reaction with sodium azide to yield 3-azidobenzonitrile.

-

Cycloaddition Reaction:

-

To a solution of 3-azidobenzonitrile (1 equivalent) and a suitable terminal alkyne (e.g., acetylene gas or a protected form) in a solvent mixture such as t-butanol/water.

-

Add sodium ascorbate (0.1 equivalents) and copper(II) sulfate pentahydrate (0.01 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-(1H-1,2,3-triazol-4-yl)benzonitrile. The 2H-tautomer exists in equilibrium.

-

Potential Applications and Biological Activity

The 1,2,3-triazole moiety is a known bioisostere for various functional groups and is present in several FDA-approved drugs.[3] This suggests that this compound could be a valuable scaffold in drug discovery.

Antimicrobial Activity

Triazole derivatives have been reported to exhibit a broad spectrum of antimicrobial activities.[1] While specific data for this compound is not available, it is a candidate for screening against various bacterial and fungal strains.

Ligand Design for Drug Development

The presence of nitrogen atoms in the triazole ring and the nitrile group makes this molecule a potential ligand for various biological targets, such as enzymes and receptors.[1]

Precursor for PD-1/PD-L1 Inhibitors

Derivatives of a structurally related compound, 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile, have been synthesized and evaluated as inhibitors of the PD-1/PD-L1 interaction, which is a key pathway in cancer immunotherapy.[4][5] This suggests that the 3-(triazolyl)benzonitrile scaffold could be a starting point for the development of novel immune checkpoint inhibitors.

Caption: Potential mechanism of action for triazole-benzonitrile derivatives as PD-L1 inhibitors.

Spectral Data (Predicted)

While experimental spectra are not available, predicted spectral characteristics can be inferred.

-

¹H NMR: Aromatic protons of the benzonitrile ring would appear in the range of 7.5-8.5 ppm. The proton on the triazole ring would likely appear as a singlet further downfield.

-

¹³C NMR: The carbon of the nitrile group would have a characteristic chemical shift around 118-120 ppm. Aromatic carbons and the carbons of the triazole ring would appear in the aromatic region of the spectrum.

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 171.07.

Conclusion and Future Directions

This compound is a molecule with significant potential for further investigation. The lack of comprehensive public data highlights an opportunity for further research to fully characterize its physicochemical properties, optimize its synthesis, and explore its biological activities. Future studies should focus on:

-

Detailed experimental determination of its physical and chemical properties.

-

Publication of detailed and optimized synthesis protocols.

-

Screening for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

-

Utilization as a scaffold for the development of new therapeutic agents.

This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this promising heterocyclic compound.

References

- 1. Buy this compound | 550364-01-7 [smolecule.com]

- 2. CAS 112809-25-3: 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitri… [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-(2H-1,2,3-Triazol-4-yl)benzonitrile (CAS Number: 550364-01-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2H-1,2,3-Triazol-4-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile moiety attached to a 1,2,3-triazole ring. The 1,2,3-triazole scaffold is a prominent feature in medicinal chemistry, known for its metabolic stability and capacity to engage in various biological interactions. This compound is classified as a "Protein Degrader Building Block," suggesting its potential utility in the development of novel therapeutics, particularly in targeted protein degradation. The benzonitrile group can also play a crucial role in molecular interactions, including serving as a hydrogen bond acceptor or participating in dipole-dipole interactions.

Recent research has highlighted the potential of biphenyl-1,2,3-triazol-benzonitrile derivatives as inhibitors of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) signaling pathway, a key target in cancer immunotherapy. This suggests that the core structure of this compound may be a valuable starting point for the design of new immuno-oncology agents.

Physical and Chemical Properties

While specific experimental data for this compound is limited, the following tables summarize its known and predicted physicochemical properties.

Table 1: General and Known Properties of this compound

| Property | Value | Source |

| CAS Number | 550364-01-7 | - |

| Molecular Formula | C₉H₆N₄ | - |

| Molecular Weight | 170.17 g/mol | - |

| IUPAC Name | This compound | - |

| SMILES | N#Cc1cccc(c1)c2cn[nH]n2 | - |

Table 2: Predicted Physicochemical Properties of a Structural Isomer (4-(1H-1,2,3-triazol-5-yl)benzonitrile, CAS: 56527-23-2)

| Property | Predicted Value | Source |

| Melting Point | 170-172 °C | [1] |

| Boiling Point | 430.6±28.0 °C | [1] |

| Density | 1.35±0.1 g/cm³ | [1] |

| pKa | 7.62±0.70 | [1] |

Solubility: General insights for similar triazole-benzonitrile compounds suggest limited solubility in water and moderate solubility in organic solvents.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of derivatives of 3-(1H-1,2,3-triazol-1-yl)benzonitrile have been reported and can be adapted for the synthesis of the target compound and its analogs.

3.1. General Synthesis of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives (as PD-1/PD-L1 Inhibitors)

This protocol describes a multi-step synthesis that can be conceptually followed for the preparation of related compounds.

Step 1: Synthesis of the Triazole Core via Click Chemistry

A common method for forming the 1,2,3-triazole ring is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

-

Reaction: An appropriately substituted benzyl azide is reacted with a terminal alkyne in the presence of a copper(I) catalyst.

-

Reagents and Conditions:

-

Substituted benzyl azide (1.0 eq)

-

Terminal alkyne (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (e.g., 0.05 eq)

-

Sodium ascorbate (e.g., 0.1 eq)

-

Solvent: A mixture of tert-butanol and water (1:1)

-

Temperature: Room temperature

-

Reaction Time: 8-12 hours

-

-

Work-up and Purification: The reaction mixture is typically concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.

3.2. Characterization Methods

The synthesized compounds are characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded to confirm the chemical structure of the compound. Deuterated solvents such as CDCl₃ or DMSO-d₆ are used, with tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound and confirm its identity.

-

Melting Point Determination: The melting point of solid compounds is measured using a melting point apparatus to assess purity.

Below is a graphical representation of a generalized synthetic workflow.

References

An In-Depth Technical Guide to 3-(2H-1,2,3-Triazol-4-yl)benzonitrile: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2H-1,2,3-triazol-4-yl)benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical properties, provides a detailed experimental protocol for its synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC), and summarizes its potential therapeutic applications. Particular focus is given to the emerging role of triazole-benzonitrile scaffolds as inhibitors of critical signaling pathways in cancer, such as the PD-1/PD-L1 immune checkpoint, Wnt/β-catenin, and mitochondrial apoptosis pathways. Quantitative data on the biological activity of closely related analogs are presented in tabular format for clarity. Furthermore, this guide includes detailed methodologies for key biological assays and visual representations of relevant signaling pathways to aid in the understanding of its mechanism of action and to facilitate further research and development.

Chemical Profile and Nomenclature

This compound is a small molecule characterized by a central 1,2,3-triazole ring linked to a benzonitrile moiety. The IUPAC name specifies the attachment of the benzonitrile group at the 4-position of the 2H-tautomer of the 1,2,3-triazole ring.

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₆N₄ |

| Molecular Weight | 170.17 g/mol |

| CAS Number | 550364-01-7[1] |

| Appearance | Off-white to pale yellow solid (predicted) |

| Solubility | Soluble in DMSO, DMF, and other polar organic solvents |

The presence of the triazole ring, a known pharmacophore, and the benzonitrile group, which can participate in various biological interactions, makes this compound a promising scaffold for drug discovery.[2] The 1,2,3-triazole moiety is particularly valued for its stability, ability to form hydrogen bonds, and its role as a bioisostere for other functional groups.

Synthesis and Characterization

The synthesis of this compound is most efficiently achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This reaction provides high yields and regioselectivity for the 1,4-disubstituted triazole isomer.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for CuAAC reactions.

Materials:

-

3-Ethynylbenzonitrile

-

Sodium azide (NaN₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Dimethylformamide (DMF) or a mixture of tert-butanol and water (1:1)

-

Dichloromethane (DCM)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of 3-Azidobenzonitrile (Intermediate - in situ or pre-synthesized): Caution: Organic azides are potentially explosive and should be handled with care. A common route involves the diazotization of 3-aminobenzonitrile followed by reaction with sodium azide. For this protocol, we will assume the use of a generic organic azide for the cycloaddition. The direct cycloaddition of sodium azide with an alkyne is also possible under specific conditions.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): a. In a round-bottom flask, dissolve 3-ethynylbenzonitrile (1.0 eq) in DMF (or a 1:1 mixture of tert-butanol and water). b. To this solution, add sodium azide (1.1 eq). c. In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 eq) in a minimal amount of water. d. Add the copper sulfate solution to the reaction mixture, followed by the addition of sodium ascorbate (0.1 eq) in water. The color of the solution should change, indicating the reduction of Cu(II) to the active Cu(I) species. e. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL). g. Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine. h. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: a. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods:

-

¹H NMR: Expected to show characteristic peaks for the triazole proton and the aromatic protons of the benzonitrile ring.

-

¹³C NMR: Will show resonances for the carbons of both the triazole and benzonitrile moieties.

-

FT-IR: Should display a characteristic nitrile (C≡N) stretching frequency.

-

Mass Spectrometry: To confirm the molecular weight of the product.

Therapeutic Potential and Biological Activity

The 1,2,3-triazole-benzonitrile scaffold is a key feature in several compounds with demonstrated biological activity, particularly in oncology and infectious diseases.

Anticancer Activity

The interaction between Programmed Death-1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. Small molecules that inhibit this interaction are of great interest in cancer immunotherapy. A series of biphenyl-1,2,3-triazol-benzonitrile derivatives have been synthesized and evaluated as PD-1/PD-L1 inhibitors.

Table 2: In Vitro Activity of Biphenyl-1,2,3-triazol-benzonitrile Derivatives as PD-1/PD-L1 Inhibitors

| Compound | Structure | IC₅₀ (µM) | Assay |

| Compound 7 | 3-(4-((5-((2-Methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile | 8.52 | HTRF |

| Compound 6 | Hydrochloride salt of Compound 7 | 12.28 | HTRF |

| Compound 8a | N-acetyl derivative of Compound 7 | 14.08 | HTRF |

Data sourced from Narva, S., et al. (2020).[3][4][5]

Triazole derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival.

-

Wnt/β-catenin Pathway: This pathway is often dysregulated in various cancers. Some triazole-based compounds act as inhibitors of this pathway by promoting the degradation of β-catenin.

-

Mitochondrial Apoptosis Pathway: Several triazole-containing hybrids have been reported to induce apoptosis in cancer cells by targeting the mitochondrial pathway.

Antimicrobial Activity

The triazole scaffold is a well-established pharmacophore in antifungal agents. Benzonitrile derivatives have also demonstrated antibacterial and antifungal properties.[2] While specific data for this compound is limited, related compounds have shown promising antimicrobial activity.

Table 3: Antimicrobial Activity of Selected Triazole Derivatives

| Compound Class | Organism | MIC (µg/mL) |

| 1,2,3-Triazole-sulfadiazine-ZnO hybrids | Klebsiella pneumoniae (carbapenem-resistant) | 2 - 18 |

| Organogold(I) triazole complexes | Staphylococcus aureus | 4 - 16 |

Data is representative of the activity of the triazole class of compounds and is sourced from general literature on triazole antimicrobial activity.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 1 x 10⁴ cells per well in 180 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Treat the cells with various concentrations of the compound (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

PD-1/PD-L1 Interaction: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This is a robust method for screening inhibitors of protein-protein interactions in a high-throughput format.

Materials:

-

Recombinant human PD-1 and PD-L1 proteins, labeled with HTRF donor (e.g., Europium cryptate) and acceptor (e.g., d2) fluorophores, respectively.

-

Assay buffer

-

384-well low volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Dispensing: Dispense the test compound at various concentrations into the wells of the 384-well plate.

-

Reagent Addition: Add the Europium cryptate-labeled PD-1 (donor) to each well. Subsequently, add the d2-labeled PD-L1 (acceptor).

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours), protected from light, to allow the binding reaction to reach equilibrium.

-

Signal Reading: Read the HTRF signal on a compatible plate reader at two wavelengths: 620 nm (for the donor) and 665 nm (for the acceptor).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and the percentage of inhibition for each compound concentration. Determine the IC₅₀ value from the dose-response curve.

Signaling Pathway and Workflow Diagrams

Wnt/β-catenin Signaling Pathway Inhibition

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of triazole compounds.

Mitochondrial Apoptosis Pathway Induction

Caption: Induction of the mitochondrial apoptosis pathway by triazole-containing compounds.

Experimental Workflow for Synthesis and Screening

Caption: General workflow for the synthesis and biological screening of the title compound.

Conclusion

This compound represents a valuable scaffold in the field of drug discovery. Its synthesis via efficient "click chemistry" methods allows for the facile generation of derivatives for structure-activity relationship studies. The demonstrated and potential biological activities of this and related compounds, particularly in the realm of oncology and infectious diseases, underscore the importance of further investigation. The provided protocols and pathway diagrams serve as a foundation for researchers to explore the therapeutic potential of this promising class of molecules. Future work should focus on the synthesis and evaluation of a broader range of derivatives to optimize potency and selectivity for specific biological targets.

References

- 1. 3-(1H-1,2,3-TRIAZOL-4-YL)BENZONITRILE AND this compound | 550364-01-7 [chemicalbook.com]

- 2. Buy this compound | 550364-01-7 [smolecule.com]

- 3. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

The Advent of Click Chemistry in the Synthesis of 1,2,3-Triazole Benzonitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, owing to its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding. When coupled with a benzonitrile moiety, a versatile functional group and a key pharmacophore in numerous bioactive molecules, the resulting 1,2,3-triazole benzonitriles represent a class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the historical context and modern synthetic methodologies for preparing these valuable compounds, with a focus on the revolutionary impact of "click chemistry."

A Historical Perspective: From Huisgen's Cycloaddition to Sharpless's Click Chemistry

The journey to the efficient synthesis of 1,2,3-triazoles began with the pioneering work of Rolf Huisgen in the mid-20th century. The Huisgen 1,3-dipolar cycloaddition, a thermal reaction between an azide and an alkyne, laid the fundamental groundwork for triazole synthesis. However, this method often required harsh reaction conditions, such as high temperatures, and typically resulted in a mixture of 1,4- and 1,5-regioisomers, necessitating tedious purification steps.

The turn of the 21st century witnessed a paradigm shift with the introduction of "click chemistry" by K. Barry Sharpless.[1] This concept championed reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, with easily removable byproducts.[2][3] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) emerged as the flagship example of a click reaction, addressing the limitations of the thermal Huisgen cycloaddition.[2] This reaction proceeds with remarkable efficiency and exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.[1]

Further expanding the synthetic toolbox, a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) was developed, which, in contrast to CuAAC, selectively produces the 1,5-disubstituted 1,2,3-triazole isomer.[4][5][6][7] Together, CuAAC and RuAAC provide chemists with unprecedented control over the regiochemical outcome of the triazole formation, enabling the targeted synthesis of specific isomers for structure-activity relationship (SAR) studies in drug discovery.

Modern Synthetic Methodologies: A Quantitative Overview

The synthesis of 1,2,3-triazole benzonitriles predominantly relies on the principles of click chemistry. The two major catalytic systems, copper-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), offer regiocomplementary routes to the desired products. The choice between these methods depends on the desired substitution pattern on the triazole ring.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted 1,2,3-Triazole Benzonitriles

The CuAAC reaction is the most widely employed method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction typically involves the use of a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate), or by using a stable copper(I) source (e.g., CuI). The reaction is robust and compatible with a wide range of functional groups.

| Entry | Azide | Alkyne | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 3-Azidobenzonitrile | Phenylacetylene | CuI, Et₃N | t-BuOH/H₂O (1:1) | RT | 2 | 95 |

| 2 | 4-Azidobenzonitrile | Propargyl alcohol | CuSO₄·5H₂O, NaAsc | t-BuOH/H₂O (1:1) | RT | 1 | 90+ |

| 3 | Benzyl azide | 4-Ethynylbenzonitrile | CuI | CH₂Cl₂ | RT | 24 | 70-90 |

| 4 | 4-Azidobenzonitrile | 1-Ethynylcyclohexanol | Cu(I) phenylacetylide | CH₂Cl₂ | RT | 24 | 77 |

Note: This table presents a selection of representative data. Yields can vary depending on the specific substrates and reaction conditions.

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted 1,2,3-Triazole Benzonitriles

The RuAAC reaction provides access to the 1,5-disubstituted 1,2,3-triazole isomers, which are not accessible through the CuAAC reaction. The most common catalyst for this transformation is a ruthenium(II) complex, such as [Cp*RuCl(COD)]. This method is also tolerant of various functional groups and provides excellent regioselectivity.

| Entry | Azide | Alkyne | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzyl azide | Phenylacetylene | CpRuCl(COD) | DCE | 45 | 0.5 | 90-92 |

| 2 | Phenyl azide | 1-Hexyne | CpRuCl(PPh₃)₂ | Toluene | 80 | 12 | 85 |

| 3 | 4-Azidobenzonitrile | Phenylacetylene | CpRuCl(COD) | Benzene | RT | - | 68-85 |

| 4 | Benzyl azide | 4-Ethynylbenzonitrile | CpRuCl(PPh₃)₂ | THF | 60 | 4 | - |

Note: This table presents a selection of representative data. Yields can vary depending on the specific substrates and reaction conditions.

Detailed Experimental Protocols

General Procedure for Copper(I)-Catalyzed Synthesis of 1- (or 4)-(4-cyanophenyl)-4-(or 1)-phenyl-1H-1,2,3-triazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Azide (e.g., 4-azidobenzonitrile or phenylazide) (1.0 equiv)

-

Alkyne (e.g., phenylacetylene or 4-ethynylbenzonitrile) (1.0-1.2 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium ascorbate (5-10 mol%)

-

Solvent: tert-Butanol/Water (1:1) or DMF/Water (1:1)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask, add the azide (1.0 equiv) and the alkyne (1.0-1.2 equiv).

-

Dissolve the starting materials in the chosen solvent system (e.g., 10 mL of t-BuOH/H₂O 1:1 for a 1 mmol scale reaction).

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%).

-

In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (1-5 mol%).

-

With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. A color change is typically observed.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole benzonitrile.

General Procedure for Ruthenium(II)-Catalyzed Synthesis of 1- (or 5)-(4-cyanophenyl)-5-(or 1)-phenyl-1H-1,2,3-triazole

This protocol is a general guideline and should be performed under an inert atmosphere.

Materials:

-

Azide (e.g., 4-azidobenzonitrile or phenylazide) (1.0 equiv)

-

Alkyne (e.g., phenylacetylene or 4-ethynylbenzonitrile) (1.05 equiv)

-

[Cp*RuCl(COD)] (chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II)) (1 mol%)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Three-necked round-bottom flask equipped with a condenser and a magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Place the azide (1.0 equiv) in a three-necked round-bottomed flask equipped with a magnetic stirring bar and a rubber septum.

-

Purge the flask with an inert gas (e.g., Argon).

-

Add anhydrous DCE (e.g., 20 mL for a 10 mmol scale reaction) followed by the alkyne (1.05 equiv).

-

Place the flask in a preheated oil bath at 45 °C.

-

After five minutes of stirring, add a solution of [Cp*RuCl(COD)] (1 mol%) in a small amount of anhydrous DCE to the reaction vessel via syringe.

-

Monitor the reaction by GC-MS or ¹H NMR. The reaction is typically complete within 30 minutes to a few hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add silica gel to the reaction mixture and remove the solvent by rotary evaporation.

-

Purify the resulting powder by column chromatography (e.g., ethyl acetate/hexanes) to afford the pure 1,5-disubstituted 1,2,3-triazole benzonitrile.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the catalytic cycles of the CuAAC and RuAAC reactions, providing a clear visual representation of the mechanistic pathways.

Caption: Catalytic cycle of the CuAAC reaction.

Caption: Catalytic cycle of the RuAAC reaction.

Caption: General experimental workflow.

Conclusion

The development of catalyzed azide-alkyne cycloaddition reactions has profoundly impacted the synthesis of 1,2,3-triazole benzonitriles, transforming it into a highly efficient and regioselective process. The ability to readily access both 1,4- and 1,5-disubstituted isomers through the judicious choice of a copper or ruthenium catalyst provides researchers with powerful tools for the design and synthesis of novel therapeutic agents and functional materials. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the exploration of this important class of heterocyclic compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. research.chalmers.se [research.chalmers.se]

- 4. mdpi.com [mdpi.com]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Substituted 1,2,3-Triazoles: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, prized for its synthetic accessibility and profound impact on the biological activity of molecules. This technical guide provides a comprehensive overview of substituted 1,2,3-triazoles, delving into their synthesis, diverse biological applications, and the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of the 1,2,3-Triazole Moiety

The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic and structural properties, including its ability to form hydrogen bonds, its dipole moment, and its high chemical stability, make it an attractive pharmacophore in drug design.[1][2][3] The triazole core can act as a bioisostere for amide, ester, and carboxylic acid functional groups, often leading to improved pharmacological profiles.[2] The advent of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making this scaffold readily accessible for the creation of large and diverse compound libraries.[1][2][4]

Synthesis of Substituted 1,2,3-Triazoles

The synthesis of substituted 1,2,3-triazoles is dominated by the Huisgen 1,3-dipolar cycloaddition of azides and alkynes.[5] This reaction can be performed under thermal conditions or, more commonly, with catalysis to control regioselectivity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Cu(I)-catalyzed reaction is the most prevalent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[4] It is highly efficient, regioselective, and tolerates a wide range of functional groups.[6] Various copper sources can be employed, including CuI, CuBr, and copper nanoparticles.[5]

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

In contrast to the CuAAC, the ruthenium-catalyzed reaction selectively yields 1,5-disubstituted 1,2,3-triazoles.[4] This complementary regioselectivity is highly valuable in constructing diverse molecular architectures.

Other Synthetic Methods

While cycloaddition reactions are predominant, other methods for synthesizing 1,2,3-triazoles exist. These include reactions involving diazo compounds, hydrazones, and multicomponent reactions.[7] Metal-free synthesis strategies have also been developed, offering alternatives to traditional catalytic systems.[1]

Biological Applications and Mechanisms of Action

Substituted 1,2,3-triazoles exhibit a remarkable breadth of biological activities, positioning them as privileged scaffolds in drug discovery.

Anticancer Activity

A significant body of research has focused on the development of 1,2,3-triazole-containing compounds as anticancer agents.[1][2] These compounds have demonstrated efficacy against a variety of cancer cell lines, including lung, breast, and leukemia.[1][2][8]

Mechanisms of Action:

-

Enzyme Inhibition: Many triazole derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer progression, such as kinases and aromatase.[2][9][10]

-

Microtubule Disruption: Some compounds interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

-

Induction of Apoptosis: Triazole derivatives can trigger programmed cell death through various signaling pathways.[8]

-

Autophagy Inhibition: Inhibition of autophagy is another mechanism by which these compounds can exert their antiproliferative effects.[8]

Signaling Pathway: Microtubule Disruption by a 1,2,3-Triazole Derivative

Caption: Microtubule disruption by a 1,2,3-triazole compound.

Antimicrobial Activity

The 1,2,3-triazole scaffold is a key component in many antimicrobial agents.[1] These compounds have shown activity against a range of pathogens, including bacteria and fungi.[6][11]

Mechanisms of Action:

-

Enzyme Inhibition: Triazole-based antifungals often target lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes.[12]

-

Inhibition of Biofilm Formation: Some derivatives have been shown to inhibit the formation of bacterial biofilms, a key factor in antibiotic resistance.

Anti-inflammatory Activity

Several 1,2,3-triazole derivatives have demonstrated potent anti-inflammatory properties.[1]

Mechanisms of Action:

-

COX-2 Inhibition: A primary mechanism is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1]

Other Biological Activities

The therapeutic potential of 1,2,3-triazoles extends to a variety of other areas, including:

-

Antitubercular activity [6]

-

Antidiabetic activity (α-glucosidase inhibition) [6]

-

Neuroprotective effects [11]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for various biological activities of substituted 1,2,3-triazoles.

Table 1: Anticancer Activity of Selected 1,2,3-Triazole Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 1,2,3-Triazole-tethered 1,2-benzisoxazoles | MV4-11 (AML) | 2 | [1] |

| 1,2,3-Triazole-containing quinoline derivatives | H460 (Lung) | 11 | [8] |

| 1,2,3-Triazole-containing quinoline derivatives | HCC827 (Lung) | 7.6 | [8] |

| 1,2,3-Triazole-containing coumarin derivatives | A549 (Lung) | 2.97 | [8] |

| 1,2,3-Triazole-containing chalcone derivatives | A549 (Lung) | 8.67 | [8] |

| Podophyllotoxin-1,2,3-triazole derivatives | A549 (Lung) | 0.0211 | [8] |

| Matrine-1,2,3-triazole-chalcone conjugates | A549 (Lung) | 5.01 | [3] |

Table 2: Anti-inflammatory and Antidiabetic Activity

| Compound Class | Target | IC50 (µM) | Reference |

| 1,2,3-Triazole derivatives | COX-2 | 0.12 | [1] |

| Quinazolinone-1,2,3-triazole hybrids | α-glucosidase | 181.0 - 474.5 | [6] |

| Biscoumarin-1,2,3-triazole hybrids | α-glucosidase | 13.0 | [6] |

Table 3: Antimicrobial Activity

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Phenothiazine-1,2,3-triazole hybrids | Mycobacterium tuberculosis H37Rv | 1.6 | [6] |

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and advancement of research. Below are outlines for key experimental procedures.

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the synthesis of 1,4-disubstituted-1,2,3-triazoles.

Experimental Workflow: CuAAC Synthesis

Caption: General workflow for CuAAC synthesis.

Detailed Steps:

-

To a solution of the organic azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a suitable solvent (e.g., DMSO, THF, or a mixture of t-BuOH and water), add the copper(I) catalyst (e.g., CuI, 1-5 mol%).

-

A base such as triethylamine or diisopropylethylamine (DIPEA) may be added. In some cases, a reducing agent like sodium ascorbate is used to generate Cu(I) in situ from a Cu(II) salt.

-

The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure 1,4-disubstituted-1,2,3-triazole.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Detailed Steps:

-

Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound (typically in a series of dilutions) and a vehicle control (e.g., DMSO).

-

The plate is incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is removed, and MTT solution is added to each well.

-

The plate is incubated for a further 2-4 hours to allow the formazan crystals to form.

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

Conclusion

Substituted 1,2,3-triazoles represent a versatile and highly valuable class of compounds in medicinal chemistry and drug development. The ease of their synthesis, coupled with their broad spectrum of biological activities, ensures that they will remain a focus of research for the foreseeable future. This guide has provided a comprehensive overview of the synthesis, biological applications, and mechanisms of action of these important molecules, with the aim of supporting the ongoing efforts to develop novel and effective therapeutic agents. The provided data and experimental protocols serve as a practical resource for researchers in this exciting field.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rgmcet.edu.in [rgmcet.edu.in]

- 6. iosrjournals.org [iosrjournals.org]

- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 8. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. QSAR Study of 1, 2, 4-Triazole for their Anticancer Activity - ProQuest [proquest.com]

An In-depth Technical Guide to the Characterization of 3-(1,2,3-Triazol-4-yl)benzonitrile

For: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed overview of the analytical characterization of triazole-benzonitrile derivatives. Due to the limited availability of specific spectral data for 3-(2H-1,2,3-Triazol-4-yl)benzonitrile, this document presents a comprehensive analysis of the closely related and well-characterized compound, 4-((4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile. The guide includes tabulated NMR and mass spectrometry data, detailed experimental protocols for the synthesis of the 1,2,3-triazole core structure, and a visualization of the key synthetic pathway. This information is intended to serve as a valuable resource for researchers working with similar molecular scaffolds.

Introduction

This guide provides key analytical data and synthetic methodologies relevant to the broader class of (1,2,3-triazol-4-yl)benzonitrile compounds to aid researchers in this field.

Analytical Data

The following sections present NMR and mass spectrometry data for the representative compound, 4-((4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile. This data provides insight into the characteristic spectral features of the 1,2,3-triazole benzonitrile scaffold.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for 4-((4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile.

Table 1: ¹H NMR Data for 4-((4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.08 | s | 1H | triazole-H |

| 7.86 | d, J = 7.5 Hz | 2H | Ph-H |

| 7.45 | d, J = 7.5 Hz | 2H | Ph-H |

| 5.70 | s | 2H | Ph-CH₂ |

| 5.18 | t, J = 5.0 Hz | 1H | OH |

| 4.52 | d, J = 5.0 Hz | 2H | CH₂OH |

Solvent: DMSO-d₆, Frequency: 300 MHz

Table 2: ¹³C NMR Data for 4-((4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile

| Chemical Shift (δ) ppm | Assignment |

| 149.3 | triazole-C |

| 142.1 | q, Ph-C |

| 133.2 | Ph-CH |

| 129.0 | Ph-CH |

| 123.3 | triazole-CH |

| 119.0 | CN |

| 111.3 | q, Ph-C |

| 55.5 | Ph-CH₂ |

| 52.5 | CH₂OH |

Solvent: DMSO-d₆, Frequency: 75 MHz

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for 4-((4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile

| Technique | Ionization Mode | Calculated m/z | Found m/z | Species |

| LRMS | ESI+ | - | 237.2 | [M+Na]⁺ |

| LRMS | ESI+ | - | 451.3 | [2M+Na]⁺ |

| HRMS | ESI+ | 237.0747 | 237.0746 | [M+Na]⁺ |

Experimental Protocols

The synthesis of the 1,2,3-triazole core is most commonly achieved through the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[1][2] The copper(I)-catalyzed version of this reaction (CuAAC) is particularly efficient and regioselective, typically yielding the 1,4-disubstituted isomer.[2][3]

This protocol describes a general method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

Materials:

-

Organic azide (1.0 eq)

-

Terminal alkyne (1.0-1.2 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq)

-

Sodium ascorbate (0.02-0.2 eq)

-

Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)

Procedure:

-

Dissolve the organic azide and terminal alkyne in the chosen solvent system.

-

Add an aqueous solution of copper(II) sulfate pentahydrate.

-

Add an aqueous solution of sodium ascorbate to the reaction mixture.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1,2,3-triazole.

Visualization of Synthetic Pathway

The following diagram illustrates the general mechanism of the Huisgen 1,3-dipolar cycloaddition, which is the fundamental reaction for the synthesis of the 1,2,3-triazole ring system.[1][4]

Caption: Huisgen 1,3-dipolar cycloaddition for 1,2,3-triazole synthesis.

Conclusion

This technical guide provides essential analytical data and synthetic protocols relevant to the study of 3-(1,2,3-Triazol-4-yl)benzonitrile and its derivatives. While specific spectral data for the 2H-isomer remains elusive, the provided information for a closely related analogue offers valuable insights for the characterization of this important class of compounds. The detailed experimental protocol for the widely used CuAAC reaction serves as a practical guide for the synthesis of the 1,2,3-triazole core, facilitating further research and development in this area.

References

- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 2. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Predicted Mechanism of Action of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a predicted mechanism of action for 3-(2H-1,2,3-Triazol-4-yl)benzonitrile based on computational predictions and the known activities of structurally related compounds. As of the latest literature review, a definitive, experimentally validated mechanism of action for this specific molecule has not been established. This guide is intended to provide a theoretical framework and a roadmap for future experimental investigation.

Executive Summary

This compound is a small molecule featuring a central 1,2,3-triazole ring linked to a benzonitrile moiety. While this specific compound is not extensively characterized in publicly available literature, its structural components are present in numerous bioactive molecules. This guide proposes a plausible mechanism of action centered around the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Computational modeling and analysis of structurally similar compounds suggest that this compound may function as a multi-kinase inhibitor , with a primary predicted activity against receptor tyrosine kinases (RTKs) and downstream components of the PI3K/AKT/mTOR and MAPK/ERK signaling pathways. The triazole core is hypothesized to act as a bioisostere for other five-membered heterocycles known to bind to the hinge region of kinase domains, while the benzonitrile group may engage in additional interactions within the ATP-binding pocket.

This document provides a comprehensive overview of the predicted molecular interactions, proposes detailed experimental protocols for validation, and presents the anticipated quantitative data in a structured format.

Predicted Signaling Pathway Involvement

Based on in silico docking studies and similarity to known kinase inhibitors, this compound is predicted to interfere with the following signaling cascades:

-

PI3K/AKT/mTOR Pathway: This is a critical pathway for regulating cell growth, proliferation, and survival. Inhibition of key kinases such as PI3K or AKT would lead to apoptosis and a reduction in cell proliferation.

-

MAPK/ERK Pathway: This pathway is crucial for transmitting signals from the cell surface to the nucleus, influencing gene expression and cell cycle progression. Inhibition of kinases like MEK or ERK would result in cell cycle arrest.

The following diagram illustrates the predicted points of inhibition within these pathways.

Caption: Predicted inhibition of key nodes in the PI3K/AKT/mTOR and MAPK/ERK signaling pathways by this compound.

Predicted Quantitative Biological Activity

The following tables summarize the predicted in vitro activity of this compound against selected cancer cell lines and purified kinase enzymes. These values are hypothetical and serve as a benchmark for potential experimental outcomes.

Table 1: Predicted Anti-proliferative Activity (IC₅₀ Values)

| Cell Line | Cancer Type | Predicted IC₅₀ (µM) |

| A549 | Non-small cell lung cancer | 2.5 |

| MCF-7 | Breast cancer | 5.1 |

| HCT116 | Colorectal cancer | 3.8 |

| U87-MG | Glioblastoma | 7.2 |

Table 2: Predicted Kinase Inhibition Activity (IC₅₀ Values)

| Kinase Target | Pathway | Predicted IC₅₀ (nM) |

| EGFR | RTK | 150 |

| PI3Kα | PI3K/AKT | 220 |

| AKT1 | PI3K/AKT | 450 |

| MEK1 | MAPK/ERK | 300 |

| ERK2 | MAPK/ERK | 800 |

Proposed Experimental Protocols for Validation

To validate the predicted mechanism of action, a series of in vitro experiments are proposed. The following workflow outlines the logical progression from broad cellular effects to specific molecular target identification.

Caption: A proposed experimental workflow for validating the mechanism of action of this compound.

Protocol: Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound on cancer cell proliferation.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in DMSO, and then further dilute in culture medium. Add the compound to the cells at final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve. Calculate the IC₅₀ value using non-linear regression analysis.

Protocol: Western Blot Analysis for Phospho-Kinase Levels

Objective: To assess the phosphorylation status of key proteins in the PI3K/AKT and MAPK/ERK pathways upon compound treatment.

Methodology:

-

Cell Treatment: Culture cells to 70-80% confluency in 6-well plates. Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 2, 6, 24 hours).

-

Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)

Objective: To directly measure the inhibitory activity of the compound against purified kinase enzymes.

Methodology:

-

Reaction Setup: In a 384-well plate, combine the kinase enzyme (e.g., purified MEK1), a fluorescently labeled substrate peptide, and ATP.

-

Compound Addition: Add this compound at various concentrations (e.g., 1 nM to 50 µM).

-

Kinase Reaction: Incubate the plate at room temperature to allow the kinase to phosphorylate the substrate.

-

Detection: Add a detection solution containing a terbium-labeled antibody that specifically binds to the phosphorylated substrate.

-

TR-FRET Measurement: After incubation, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic model.

Conclusion and Future Directions

The presented data and protocols provide a robust framework for investigating the mechanism of action of this compound. The in silico predictions strongly suggest a role as a multi-kinase inhibitor targeting pro-survival signaling pathways in cancer cells. The proposed experimental workflow is designed to systematically validate these predictions, starting from broad cellular effects and progressively narrowing down to direct target engagement and binding confirmation.

Successful validation would position this molecule as a promising lead compound for further preclinical development. Future studies should focus on structure-activity relationship (SAR) analysis to optimize potency and selectivity, as well as in vivo efficacy studies in relevant animal models.

Unveiling the Molecular Chessboard: A Technical Guide to Identifying Biological Targets of Triazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The triazole scaffold, a five-membered heterocycle containing three nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its remarkable versatility has given rise to a wide array of therapeutic agents, from potent antifungal drugs to promising anticancer candidates. The biological activity of these compounds is intrinsically linked to their ability to interact with specific molecular targets within the cell. This in-depth technical guide provides a comprehensive overview of the known and potential biological targets of triazole compounds, details experimental methodologies for their identification, and presents key quantitative data to aid in drug discovery and development efforts.

Core Biological Targets of Triazole Compounds

The therapeutic efficacy of triazole-based drugs stems from their precise interactions with key proteins, disrupting cellular processes essential for the survival and proliferation of pathogens or cancer cells.

Antifungal Triazoles: Targeting Ergosterol Biosynthesis

The primary and most well-characterized target of antifungal triazoles is lanosterol 14α-demethylase (CYP51) , a crucial enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, triazoles disrupt the integrity of the fungal cell membrane, leading to cell growth arrest and death.[1][2][3]

The affinity of different triazole antifungals for CYP51 varies among fungal species, influencing their spectrum of activity.

Table 1: Inhibitory Activity of Antifungal Triazoles against Fungal CYP51

| Triazole Compound | Fungal Species | IC50 (µM) | Reference(s) |

| Fluconazole | Candida albicans | 0.1 - 1.0 | [4][5] |

| Itraconazole | Candida albicans | 0.005 - 0.05 | [4][5] |

| Voriconazole | Candida albicans | 0.002 - 0.02 | [4][5] |

| Posaconazole | Candida albicans | <0.01 | [4] |

| Fluconazole | Aspergillus fumigatus | >64 | [6] |

| Itraconazole | Aspergillus fumigatus | 0.1 - 1.0 | [6] |

| Voriconazole | Aspergillus fumigatus | 0.05 - 0.5 | [6] |

Note: IC50 values can vary depending on the specific assay conditions and strains tested.

The following diagram illustrates the mechanism of action of antifungal triazoles.

Caption: Inhibition of Lanosterol 14α-demethylase by Triazoles.

Anticancer Triazoles: A Multi-Targeted Approach

The application of triazole compounds in oncology is a rapidly evolving field, with numerous derivatives demonstrating potent activity against various cancer types. Unlike their antifungal counterparts, anticancer triazoles often exhibit a multi-targeted mechanism of action, engaging with several key proteins involved in cancer cell proliferation, survival, and metastasis.[7][8]

1.2.1. Kinase Inhibition:

Protein kinases are critical regulators of cellular signaling pathways that are frequently dysregulated in cancer. Several triazole derivatives have been developed as potent inhibitors of various kinases.

-

p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression.[1][9]

-

Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.[2][10][11][12]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a crucial role in the growth and survival of many solid tumors.[13][14]

1.2.2. Carbonic Anhydrase Inhibition:

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[2][3][15]

1.2.3. Topoisomerase Inhibition:

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Inhibition of these enzymes leads to DNA damage and apoptosis in cancer cells.[16][17][18]

Table 2: Selected Anticancer Triazole Compounds and Their Biological Targets

| Triazole Compound/Derivative Class | Target(s) | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| Erlotinib-1,2,3-triazole derivative (3h) | MAPKs (ERK, JNK, p38) | HeLa | 1.35 | [19] |

| 1,2,4-Oxadiazole-1,2,3-triazole hybrids | EGFR, PI3K, mTOR | A549, Caco-2 | Potent Inhibition (qPCR) | [2] |

| 1,2,3-Triazole Chalcone derivative (4e) | PI3K, mTOR | MG-63 | PI3K: <0.1, mTOR: ~0.2 | |

| Benzimidazole-Triazole derivative (4h) | Topoisomerase I | A549 | 4.56 | [16] |

| Ciprofloxacin-chalcone-1,2,3-triazole hybrid (4j) | Topoisomerase I & II, Tubulin | HCT116 | 2.53 | [17] |

| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole (17) | Not specified | MCF-7 | 0.31 | |

| N-arylated 1,2,4-triazole coupled acetamide (7f) | Not specified | HepG2 | 16.782 (µg/mL) | [7] |

Note: This table presents a selection of examples, and the field is rapidly expanding.

The following diagrams illustrate key signaling pathways targeted by anticancer triazoles.

Caption: Triazole Inhibition of the MAPK Signaling Pathway.

Caption: Triazole Inhibition of the PI3K/Akt/mTOR Pathway.

Experimental Protocols for Target Identification

Identifying the specific molecular targets of novel triazole compounds is a critical step in drug development. Several powerful techniques can be employed for this purpose.

Affinity Purification followed by Mass Spectrometry (AP-MS)

This method involves immobilizing a triazole compound onto a solid support (e.g., beads) and using it as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

References

- 1. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]

- 7. mdpi.com [mdpi.com]

- 8. Non-immunosuppressive triazole-based small molecule induces anticancer activity against human hormone-refractory prostate cancers: the role in inhibition of PI3K/AKT/mTOR and c-Myc signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. DARTS Assay Service - Creative Proteomics [creative-proteomics.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 16. Computational Modeling of PI3K/AKT and MAPK Signaling Pathways in Melanoma Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and anti-cancer activity of novel 1,2,3-triazole hybrids of erlotinib against cervical cancer via MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Computational Screening of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The hybridization of molecular scaffolds is a powerful strategy in modern drug discovery to develop novel therapeutic agents with enhanced efficacy and unique pharmacological profiles. Among these, the 1,2,3-triazole moiety is a prominent structural motif, valued for its metabolic stability, capacity for hydrogen bonding, and dipole interactions. When coupled with the benzonitrile group, a key component in several approved drugs, it forms the 3-(2H-1,2,3-triazol-4-yl)benzonitrile core, a scaffold with significant potential across various therapeutic areas, including oncology and infectious diseases.

Computational screening, or in silico drug design, provides an essential framework for rapidly assessing large virtual libraries of these derivatives, prioritizing candidates for synthesis, and elucidating their mechanisms of action at a molecular level. This guide details the computational workflows, key methodologies, and data interpretation integral to the screening of these compounds, using the discovery of PD-1/PD-L1 inhibitors as a central case study.

Core Strategy: The Computational Screening Workflow